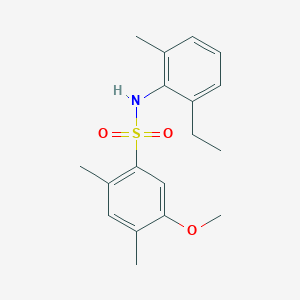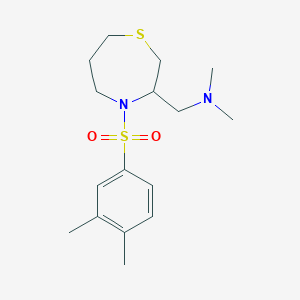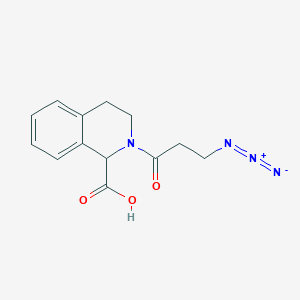![molecular formula C18H17ClF3N5O B2675950 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 250713-96-3](/img/structure/B2675950.png)
8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one” is a chemical with the CAS Number: 250713-96-3 . It has a molecular weight of 411.81 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C18H17ClF3N5O/c19-14-10-12 (18 (20,21)22)11-23-15 (14)26-8-6-17 (7-9-26)24-16 (28)27 (25-17)13-4-2-1-3-5-13/h1-5,10-11,25H,6-9H2, (H,24,28) . This code represents the molecular structure of the compound.It’s a solid in physical form . The compound’s InChI key is XRADUBFDNKMLHK-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
ORL1 Receptor Agonists Development
A series of compounds, including 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, were synthesized for their high affinity towards the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds demonstrated full agonist behavior in biochemical assays, indicating potential applications in modulating ORL1 receptor-mediated biological responses (Röver et al., 2000).
Antileukemic Activity
The compound 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one exhibited cytotoxic potential against several human leukemia cell lines, showcasing its relevance in cancer research and potential therapeutic applications (Guillon et al., 2020).
Antimicrobial Agents
A study on the synthesis of novel spirothiazolopyranopyrazole, spirothiazolodihydropyridinopyrazole, and spirothiazolothiopyranopyrazole derivatives, including compounds related to the 1,2,4,8-tetraazaspiro[4.5]decan-3-one framework, revealed their antimicrobial properties. These findings suggest applications in developing new antimicrobial agents (Al-Ahmadi, 1997).
Ultrasound-assisted Synthesis
The ultrasound-assisted synthesis of 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives from 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one underlines the method's efficiency, selectivity, and environmental friendliness. This research highlights the compound's relevance in facilitating green chemistry applications (Velupula et al., 2021).
Anxiolytic-like Properties
The compound (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one was found to act as a full agonist at the OFQ receptor, demonstrating selectivity against other neurotransmitter systems. This compound exhibited anxiolytic-like effects in behavioral tests, suggesting potential applications in neuropsychopharmacology (Wichmann et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O/c19-14-10-12(18(20,21)22)11-23-15(14)26-8-6-17(7-9-26)24-16(28)27(25-17)13-4-2-1-3-5-13/h1-5,10-11,25H,6-9H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRADUBFDNKMLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)N(N2)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2675867.png)

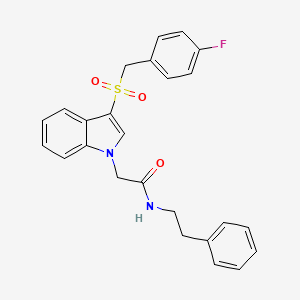
![Ethyl 2-[(adamantan-1-yl)amino]acetate](/img/structure/B2675871.png)

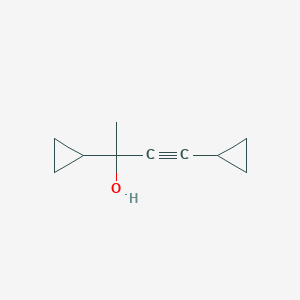
![5-oxo-1-phenyl-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyrrolidine-3-carboxamide](/img/structure/B2675877.png)
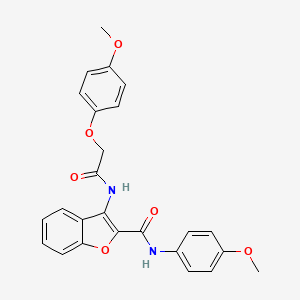
![3-(Propan-2-yl)-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2675880.png)


